molecular formula C12H7F2NO3 B8540868 1-(2,6-Difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid

1-(2,6-Difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid

Cat. No. B8540868
M. Wt: 251.18 g/mol
InChI Key: OCWGUDIIPWKBQU-UHFFFAOYSA-N
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Patent
US08173684B2

Procedure details

To a solution of methyl 1-(2,6-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate (5.41 g) in a mixture of EtOH (108 mL) and THF (54 mL) was added 1 M aqueous NaOH (82 mL) at 0° C., and the mixture was stirred at the same temperature for 2 hr. The mixture was concentrated under reduced pressure and the residue was treated with 1 M HCl (160 mL). The precipitates produced were collected by filtration and dried under reduced pressure at 60° C. to give 1-(2,6-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid (4.73 g).
Name
methyl 1-(2,6-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate
Quantity
5.41 g
Type
reactant
Reaction Step One
Name
Quantity
108 mL
Type
solvent
Reaction Step One
Name
Quantity
54 mL
Type
solvent
Reaction Step One
Name
Quantity
82 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[N:9]1[C:14](=[O:15])[CH:13]=[CH:12][C:11]([C:16]([O:18]C)=[O:17])=[CH:10]1.[OH-].[Na+]>CCO.C1COCC1>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[N:9]1[C:14](=[O:15])[CH:13]=[CH:12][C:11]([C:16]([OH:18])=[O:17])=[CH:10]1 |f:1.2|

Inputs

Step One
Name
methyl 1-(2,6-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate
Quantity
5.41 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)N1C=C(C=CC1=O)C(=O)OC
Name
Quantity
108 mL
Type
solvent
Smiles
CCO
Name
Quantity
54 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
82 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was treated with 1 M HCl (160 mL)
CUSTOM
Type
CUSTOM
Details
The precipitates produced
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 60° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C(=CC=C1)F)N1C=C(C=CC1=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.73 g
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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